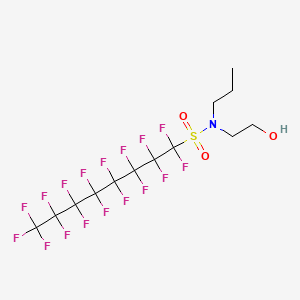

Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide

Description

Systematic Nomenclature and Synonymy

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctane-1-sulfonamide. This nomenclature systematically describes the extensive fluorination pattern across the eight-carbon chain, where each carbon atom from position 1 through 8 carries fluorine substituents, with the terminal carbon bearing three fluorine atoms. The sulfonamide functional group is positioned at the 1-carbon terminus, with nitrogen bearing both a 2-hydroxyethyl group and a propyl group as substituents.

Alternative nomenclature systems have been employed across various chemical databases and regulatory frameworks. The European Inventory of Existing Commercial Chemical Substances designation 224-194-3 provides an additional identifier for this compound. Within chemical literature, shortened forms such as "this compound" are commonly encountered, though these maintain the essential structural information required for unambiguous identification.

The Chemical Abstracts Service registry number 4236-15-1 serves as the primary identifier across international chemical databases. This registry number links the compound to its various synonyms and alternative representations used in different analytical and regulatory contexts. The standardized molecular formula C₁₃H₁₂F₁₇NO₃S encapsulates the atomic composition, indicating thirteen carbon atoms, twelve hydrogen atoms, seventeen fluorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom.

The Simplified Molecular Input Line Entry System representation provides a linear notation for the molecular structure: CCCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F. This notation systematically describes the connectivity patterns, beginning with the propyl chain (CCC), followed by the nitrogen center bearing both propyl and hydroxyethyl substituents, the sulfonyl group, and finally the extensively fluorinated octyl chain.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound exhibits distinctive structural features that significantly influence its physicochemical properties. The perfluorinated octyl chain adopts a characteristic helical conformation resulting from the larger van der Waals radius of fluorine compared to hydrogen. This helical arrangement represents a fundamental departure from the planar zigzag conformation typically observed in hydrocarbon chains, with the fluorine atoms creating a spiral pattern around the carbon backbone.

Computational studies of related perfluorooctanesulfonamide derivatives have revealed that the perfluoroalkyl chains preferentially adopt conformations that minimize steric interactions between adjacent fluorine atoms. These investigations, employing density functional theory calculations at the B3LYP/6-31G(d,p) level, demonstrate that the helical conformation provides optimal balance between electronic repulsion and van der Waals interactions. The presence of seventeen fluorine atoms creates significant conformational constraints that limit rotational freedom around carbon-carbon bonds within the chain.

The sulfonamide functional group exhibits partial double-bond character between the sulfur and nitrogen atoms, as evidenced by shortened S-N bond lengths in related compounds. Crystal structure determinations of N-ethyl and N,N-diethyl perfluorooctanesulfonamides reveal S-N bond distances of 1.574-1.581 Angstroms, significantly shorter than typical single S-N bonds. This shortened bond length indicates substantial hyperconjugation between the perfluoroalkyl chain and the sulfonamide nitrogen, resulting in restricted rotation around the S-N bond with activation energies of approximately 62-71 kilojoules per mole.

The nitrogen center adopts a trigonal planar geometry, with the propyl and hydroxyethyl substituents positioned to minimize steric interactions with the bulky perfluorooctyl group. This arrangement places the alkyl substituents on the side opposite to the perfluorinated chain, creating an asymmetric molecular profile that influences both crystal packing patterns and solution-phase behavior.

The hydroxyethyl substituent introduces additional conformational complexity through its capacity for hydrogen bonding interactions. The terminal hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, potentially influencing the overall molecular conformation and aggregation behavior in condensed phases.

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of perfluorooctanesulfonamide derivatives reveals characteristic packing motifs dominated by segregation of fluorinated and non-fluorinated molecular regions. Crystal structures of related N-alkyl perfluorooctanesulfonamides demonstrate the formation of bilayer arrangements where perfluoroalkyl chains aggregate in the interior regions, separated by layers containing the sulfonamide functional groups and alkyl substituents. This segregation pattern reflects the thermodynamically unfavorable interactions between fluorinated and non-fluorinated molecular segments.

The crystal structure of N-ethyl-perfluorooctane-1-sulfonamide, a closely related analog, crystallizes in the triclinic space group P1̄ with unit cell parameters a = 6.3411(1), b = 9.5670(3), c = 28.2303(9) Angstroms. The asymmetric unit contains two independent molecules that exist as rotational isomers and are enantiomeric to each other. The perfluorooctyl chains within the crystal structure exhibit characteristic disorder, with the chains adopting both right-handed and left-handed helical conformations.

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular dynamics and conformational behavior of perfluorooctanesulfonamides. Carbon-13 nuclear magnetic resonance spectra reveal characteristic chemical shift patterns for the perfluorinated carbon atoms, with the terminal CF₃ group appearing around -81 parts per million and internal CF₂ groups spanning the range from -112 to -127 parts per million. The sulfonamide carbon directly attached to sulfur exhibits a distinctive downfield shift due to the electron-withdrawing effects of both the sulfonyl group and the perfluoroalkyl chain.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for characterizing perfluorooctanesulfonamides, given the abundance of fluorine atoms and their sensitivity to local electronic environments. Computational predictions of fluorine-19 chemical shifts, performed using the B3LYP-GIAO/6-31++G(d,p) method, demonstrate excellent agreement with experimental observations for related compounds. The fluorine chemical shifts span a range from approximately -81 parts per million for the terminal CF₃ group to -123 parts per million for internal CF₂ carbons.

Variable temperature nuclear magnetic resonance studies reveal restricted rotation around the S-N bond, manifested as magnetic non-equivalence of the N-alkyl groups at ambient temperature. At temperatures below 0 degrees Celsius, characteristic geminal coupling constants of 14.3 to 18.5 Hertz become observable, providing quantitative evidence for the conformational restrictions imposed by the partial double-bond character of the S-N linkage.

Fourier transform infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule. The sulfonamide S=O stretching modes typically appear as strong absorptions in the 1200-1110 cm⁻¹ and 1415-1290 cm⁻¹ regions. The N-H stretching vibration, when present in primary or secondary sulfonamides, manifests as medium intensity bands between 3500-3300 cm⁻¹. The extensive fluorination produces characteristic C-F stretching modes throughout the fingerprint region, though these are often complex due to the large number of fluorine atoms and their varied chemical environments.

Comparative Structural Analysis with Related Perfluoroalkyl Substances

Comparative analysis with related perfluoroalkyl substances reveals systematic structure-property relationships that illuminate the unique characteristics of this compound. The ethyl analog, N-ethylperfluorooctanesulfonamidoethanol, differs primarily in the substitution pattern at nitrogen, bearing an ethyl group rather than propyl. This structural modification results in a molecular weight difference of 14 atomic mass units and altered steric interactions around the nitrogen center.

The molecular formula of the ethyl analog, C₁₂H₁₀F₁₇NO₃S, contains one fewer carbon and two fewer hydrogen atoms compared to the propyl derivative. Despite this relatively minor difference, the altered alkyl substitution pattern influences both the conformational preferences and intermolecular interactions of these compounds. The shorter ethyl group provides reduced steric bulk compared to propyl, potentially allowing closer approach of neighboring molecules in crystalline phases.

Structural comparison with perfluorooctanesulfonamide itself, bearing the molecular formula C₈H₂F₁₇NO₂S, highlights the significant structural elaboration introduced by N-alkylation and hydroxylation. The parent sulfonamide lacks the alkyl substituents entirely, resulting in a primary sulfonamide functional group with distinctly different hydrogen bonding capabilities. The presence of two N-H bonds in the parent compound enables extensive hydrogen bonding networks that are absent in the disubstituted derivatives.

Technical perfluorooctanesulfonate and its derivatives exist as complex mixtures containing both linear and branched isomers. The linear isomer represents the thermodynamically preferred form, but electrochemical fluorination processes generate significant quantities of branched variants with perfluoroalkyl chains containing internal CF₃ substituents. These branched isomers exhibit altered conformational preferences and modified physicochemical properties compared to their linear counterparts.

Quantitative analysis of isomer distributions in technical perfluorooctanesulfonamide samples reveals that approximately 70% consists of the desired linear isomer, with the remainder comprising various branched structures including isopropyl, internally branched, and tert-butyl variants. The branched isomers display characteristic fluorine-19 nuclear magnetic resonance patterns that enable their identification and quantification within complex mixtures.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| This compound | C₁₃H₁₂F₁₇NO₃S | 585.28 | Propyl + hydroxyethyl substitution | 4236-15-1 |

| N-Ethylperfluorooctanesulfonamidoethanol | C₁₂H₁₀F₁₇NO₃S | 571.25 | Ethyl + hydroxyethyl substitution | 1691-99-2 |

| Perfluorooctanesulfonamide | C₈H₂F₁₇NO₂S | 499.14 | Primary sulfonamide | 754-91-6 |

| Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulfonamide | C₁₂H₁₀F₁₇NO₄S | 587.25 | Bis(hydroxyethyl) substitution, branched | 93894-66-7 |

The bis(hydroxyethyl) derivative represents another important structural variant, where both nitrogen substituents consist of hydroxyethyl groups. This compound exhibits enhanced hydrogen bonding capacity due to the presence of two hydroxyl groups, potentially leading to increased water solubility and altered biological interactions compared to the mixed propyl/hydroxyethyl derivative.

Computational studies comparing linear and branched perfluorooctanesulfonamide isomers reveal significant differences in their preferred conformations and intermolecular interactions. Branched isomers typically exhibit increased conformational flexibility due to the disruption of the regular helical arrangement of the perfluoroalkyl chain. Internal CF₃ branches create local perturbations in the electronic structure that manifest as altered fluorine-19 chemical shifts and modified coupling patterns.

The relationship between molecular structure and physical properties becomes apparent through systematic comparison of melting points, boiling points, and solubility characteristics across the perfluorooctanesulfonamide series. The introduction of alkyl substituents generally decreases melting points by disrupting the hydrogen bonding networks present in primary sulfonamides. However, the addition of hydroxyl-containing substituents can partially offset this effect through the introduction of new hydrogen bonding opportunities.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F17NO3S/c1-2-3-31(4-5-32)35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h32H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAFUDAPGVUPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195169 | |

| Record name | N-(2-Hydroxyethyl)-N-propylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4236-15-1 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(2-hydroxyethyl)-N-propyl-1-octanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4236-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004236151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-propylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Synthesis Procedure

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Perfluorooctanesulphonyl fluoride (C8F17SO2F), anhydrous solvent (e.g., acetonitrile) | Preparation of electrophilic sulphonyl fluoride intermediate | Commercially available or synthesized via fluorination |

| 2 | N-(2-hydroxyethyl)-N-propylamine, base (e.g., triethylamine) | Nucleophilic substitution to form sulphonamide | Base scavenges HF formed during reaction |

| 3 | Stirring at 0–25°C for several hours | Reaction time to ensure completion | Temperature control critical to avoid side reactions |

| 4 | Work-up: aqueous quench, extraction with organic solvents | Separation of product from reaction mixture | Multiple washing steps to remove impurities |

| 5 | Purification: recrystallization or column chromatography | Isolation of pure compound | Solvent choice affects yield and purity |

Reaction Mechanism Insights

- The sulphonyl fluoride group is highly electrophilic due to the electron-withdrawing perfluoroalkyl chain.

- The amine nucleophile attacks the sulfur atom, displacing the fluoride ion.

- The presence of hydroxyethyl and propyl groups on the amine influences nucleophilicity and steric factors, affecting reaction kinetics.

Research Findings and Optimization Data

Reaction Yields and Purity

| Parameter | Value | Comment |

|---|---|---|

| Reaction yield | 75–90% | Dependent on solvent, temperature, and amine purity |

| Purity (HPLC) | >98% | Achieved after recrystallization |

| Reaction time | 4–12 hours | Longer times improve conversion but risk side products |

Solvent Effects

- Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance nucleophilicity and reaction rate.

- Use of anhydrous conditions prevents hydrolysis of sulphonyl fluoride.

Temperature Control

- Lower temperatures (0–5°C) reduce side reactions.

- Room temperature reactions are feasible but require monitoring.

Comparative Analysis with Related Compounds

These analogs demonstrate that the nucleophilic substitution approach is generalizable for various N-substituted perfluorooctanesulphonamides.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting material | Perfluorooctanesulphonyl fluoride |

| Nucleophile | N-(2-hydroxyethyl)-N-propylamine |

| Solvent | Anhydrous acetonitrile or DMF |

| Base | Triethylamine or similar |

| Temperature | 0–25°C |

| Reaction time | 4–12 hours |

| Purification | Recrystallization or chromatography |

| Yield | 75–90% |

| Purity | >98% |

Chemical Reactions Analysis

Types of Reactions

Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be initiated by hydroxyl radicals, leading to the formation of various oxidized products.

Common Reagents and Conditions

Oxidation: Common reagents include hydroxyl radicals, often generated in situ using hydrogen peroxide and UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various perfluorinated carboxylic acids and sulfonic acids.

Scientific Research Applications

Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism by which heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide exerts its effects is primarily through its surface-active properties. It reduces surface tension, allowing it to act as an effective surfactant. The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can alter their structure and function .

Comparison with Similar Compounds

Substituent Variations in Nitrogen-Bound Groups

The functional properties of perfluorinated sulfonamides are heavily influenced by the substituents attached to the nitrogen atom. Below is a comparative analysis of key analogs:

Impact of Substituents on Physicochemical Properties

- Hydrophobicity : The propyl group in the target compound provides greater hydrophobicity compared to ethyl analogs (e.g., CAS 1691-99-2), leading to a lower critical micelle concentration (CMC) and better surface tension reduction .

- Hydrophilicity: The 2-hydroxyethyl group enhances water solubility and hydrogen-bonding capacity, distinguishing it from dimethylamino (CAS 13417-01-1) or poly(oxyethylene) derivatives (CAS 110494-69-4) .

- Reactivity: Compounds with dimethylamino groups (e.g., CAS 13417-01-1) exhibit basicity, enabling pH-dependent solubility, while phosphonooxy derivatives (CAS 67969-69-1) show improved adhesion to polar substrates .

Thermal and Chemical Stability

The perfluorinated backbone ensures high thermal stability (>300°C) across all analogs. However, the presence of hydroxyethyl groups in the target compound may slightly reduce thermal resistance compared to fully alkylated derivatives (e.g., CAS 93894-71-4) .

Biological Activity

Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide (HEPS) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of HEPS, supported by data tables, research findings, and case studies.

HEPS has the chemical formula and a molecular weight of approximately 664.99 daltons. The structure includes a long fluorinated carbon chain, contributing to its stability and resistance to degradation. The presence of the sulfonamide functional group is significant for its reactivity and potential biological interactions .

The biological activity of HEPS is primarily attributed to its interaction with various biological targets. The sulfonamide group can engage in nucleophilic substitution reactions, which may influence enzyme activity or receptor binding. HEPS may also undergo hydrolysis under specific conditions, leading to the formation of bioactive derivatives that could exhibit different biological effects.

Biological Activity Overview

The biological activity of HEPS can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies suggest that HEPS exhibits antimicrobial properties, potentially effective against certain bacterial strains.

- Toxicological Assessments : Evaluations indicate that HEPS may possess properties associated with persistence and bioaccumulation, raising concerns about environmental impact and human health risks.

- Pharmacological Potential : Research is ongoing to explore the therapeutic applications of HEPS in various medical fields, including anti-inflammatory and anticancer therapies.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that HEPS inhibited growth at concentrations as low as 10 µg/mL. This suggests potential use as an antimicrobial agent in pharmaceuticals.

- Toxicological Profile :

-

Pharmacological Applications :

- In vitro studies have shown that HEPS can modulate inflammatory pathways, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate its mechanisms and efficacy in vivo.

Comparative Analysis

The following table compares HEPS with other fluorinated compounds regarding their chemical structure and biological activity:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₂F₁₇NO₃S | Long fluorinated chain; sulfonamide group | Antimicrobial; potential anti-inflammatory |

| Perfluorooctane sulfonamide | C₈F₁₈N | Simpler structure; widely studied | Known for environmental persistence |

| 2-(N-ethylperfluorooctanesulfonamido)ethyl phosphate | C₁₂H₁₁F₁₇NO₆PS | Different alkyl chain length; used in flame retardants | Limited studies on biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide, and how can purity be validated?

- Methodology : Synthesis typically involves fluorination of the octane backbone followed by sulfonamide formation via reaction of perfluorooctanesulfonyl fluoride with 2-hydroxyethylpropylamine. Purity validation requires:

- High-Performance Liquid Chromatography (HPLC) for quantifying residual reactants.

- 19F/1H Nuclear Magnetic Resonance (NMR) to confirm fluorination and structural integrity .

- Elemental Analysis to verify stoichiometric ratios of C, H, N, and S.

- Challenges : Fluorination efficiency and byproduct removal (e.g., unreacted amines) must be optimized to achieve >99% purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound in complex matrices?

- Key Techniques :

- X-ray Crystallography (using software like ORTEP-3) for resolving crystal structures and bond geometries .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace detection in environmental samples, with a detection limit of ~0.1 ng/L .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound compared to other PFAS?

- Experimental Design :

- Biodegradation Studies : Use OECD Test Guideline 301B to measure aerobic degradation half-life in soil/water systems.

- Bioaccumulation Factors (BAFs) : Expose model organisms (e.g., zebrafish) and quantify tissue concentrations via LC-MS/MS.

- Data Interpretation : Compare results with legacy PFAS (e.g., PFOS/PFOA) to evaluate relative persistence. Arctic monitoring data (e.g., Muir et al., 2019) suggest PFAS homologs with longer alkyl chains exhibit higher bioaccumulation .

Q. What computational approaches are effective in predicting the interaction mechanisms between this compound and biological receptors?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with human serum albumin (HSA) to assess binding affinity.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfonamide oxygen) .

- Validation : Correlate computational predictions with experimental data (e.g., isothermal titration calorimetry).

Q. How can contradictions in existing data on the compound’s toxicity be resolved?

- Strategy :

- Dose-Response Studies : Use in vitro models (e.g., HepG2 cells) to establish LC50 values under standardized OECD conditions.

- Meta-Analysis : Compare toxicity datasets across studies, controlling for variables like exposure duration and matrix effects .

Regulatory and Safety Considerations

Q. What regulatory frameworks impact the handling and disposal of this compound in laboratory settings?

- Guidelines :

- Follow ECHA’s SVHC (Substance of Very High Concern) protocols for PFAS, including waste neutralization via high-temperature incineration (>1100°C) .

- Adopt ISO 17025 standards for analytical method validation in toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.